![molecular formula C18H18ClN3O2S B2794265 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide CAS No. 1796969-42-0](/img/structure/B2794265.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazoles are known for their broad range of chemical and biological properties . They are efficient precursors for functional materials applied in electronics and spintronics .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a topic of interest in recent years . A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is complex and involves multiple rings and functional groups . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps . These reactions often involve the formation of new rings and the rearrangement of existing ones .Wissenschaftliche Forschungsanwendungen
G-Protein-Coupled Receptor Kinase Inhibitor
This compound has been identified as a novel hit in the discovery of small molecules to inhibit G-protein-coupled receptor kinase (GRK)-2 and -5 . GRK-2 and -5 are emerging therapeutic targets for the treatment of cardiovascular disease .
Antibacterial Agent
Benzoxazole derivatives, including this compound, have shown promising antibacterial activity. For instance, one of the synthesized compounds showed an antibacterial effect against Staphylococcus aureus .
Antifungal Agent
Some benzoxazole compounds have demonstrated antifungal activity. For example, one compound showed potent activity against Aspergillus niger and Candida albicans .
Anticancer Agent
Benzoxazole derivatives have been found to exhibit anticancer activity. For instance, one compound showed almost equal inhibition to the growth of lung, breast, and colon cancer cells .
Material Chemistry Applications
In material chemistry, benzoxazoles find applications as laser dyes and photochromatic agents .
Molecular Docking Studies
The antibacterial activity results shown by these compounds have encouraged researchers to perform molecular docking studies to understand the interactions between ligand and protein .
Non-Sedative Anxiolytic
Benzo[d]imidazo[2,1-b]thiazoles, which are structurally similar to benzoxazoles, have been reported to serve as a potent non-sedative anxiolytic .
Kinase Inhibitor
Similar compounds have been reported as kinase inhibitors, which have a wide range of therapeutic applications .
Zukünftige Richtungen
Benzoxazole derivatives have shown promise in a variety of applications, particularly in the field of medicinal chemistry . Future research could focus on exploring the potential of these compounds in various therapeutic applications, as well as optimizing their synthesis for industrial production .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c19-16-6-5-15(25-16)17(23)20-11-12-7-9-22(10-8-12)18-21-13-3-1-2-4-14(13)24-18/h1-6,12H,7-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJBEHWCXMSEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.